3-(2-Amino-3-fluorophenyl)propan-1-ol
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Overview
Description
3-(2-Amino-3-fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H12FNO It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group attached to a phenyl ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(2-Amino-3-fluorophenyl)propan-1-ol involves the reduction of (2-fluorophenyl)-hydroxy-acetonitrile using a borane-tetrahydrofuran complex. The reaction is carried out in tetrahydrofuran at 75°C for 2 hours. After the reaction, methanol and hydrogen chloride are added, followed by refluxing for 2 hours. The product is then isolated by basifying the aqueous layer with sodium carbonate and extracting with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reduction reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-3-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-fluorophenyl)propanal or 3-(2-fluorophenyl)propanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Amino-3-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-Amino-3-fluorophenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through electronic effects. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A similar compound with a hydroxyl group and an amino group but lacking the fluorine substitution.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains multiple fluorine atoms and a hydroxyl group but differs in structure and properties.
(2S)-2-Amino-3-(2-fluorophenyl)propan-1-ol: A stereoisomer with similar chemical properties but different biological activity .
Uniqueness
3-(2-Amino-3-fluorophenyl)propan-1-ol is unique due to the presence of both an amino group and a fluorine-substituted phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
3-(2-amino-3-fluorophenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,2,4,6,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHNFGOLTAUUQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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